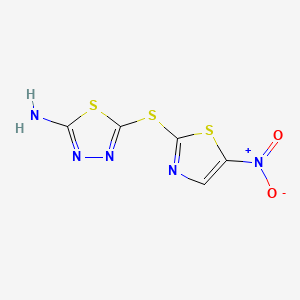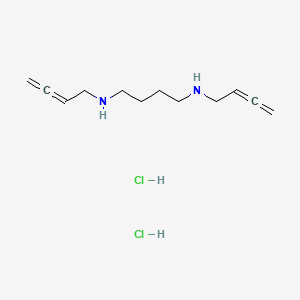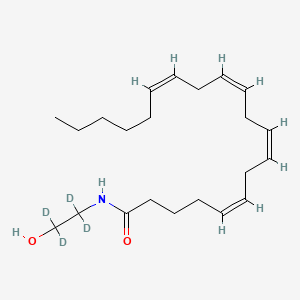![molecular formula C23H29N5O2 B1663788 2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester CAS No. 586984-67-0](/img/structure/B1663788.png)
2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML059 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its high purity and specific reactivity, making it a valuable subject of study in both academic and industrial research.
Wissenschaftliche Forschungsanwendungen
ML059 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: ML059 is employed in studies involving cellular processes and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic effects and as a tool in drug development.
Industry: ML059 is used in the production of high-purity materials and as a component in specialized industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ML059 typically involves a series of well-defined chemical reactions. One common method includes the reaction of a precursor compound with specific reagents under controlled conditions. For instance, the preparation might involve the use of a crystallization accelerator and an organic solvent to prepare a solution, followed by dilution crystallization and drying to obtain high-purity particles .
Industrial Production Methods
In an industrial setting, the production of ML059 is scaled up to meet demand. This often involves optimizing the reaction conditions to ensure consistency and efficiency. The use of advanced crystallization techniques and continuous monitoring of reaction parameters are crucial to maintaining the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ML059 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from ML059, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in ML059 is replaced by another, often facilitated by specific catalysts.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Various metal catalysts, such as palladium or platinum, are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an oxidized derivative of ML059, while reduction could produce a reduced form with different functional groups.
Wirkmechanismus
The mechanism of action of ML059 involves its interaction with specific molecular targets and pathways. It may bind to particular proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use, but typically include modulation of signaling pathways and gene expression.
Eigenschaften
CAS-Nummer |
586984-67-0 |
|---|---|
Molekularformel |
C23H29N5O2 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
cyclohexyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate |
InChI |
InChI=1S/C23H29N5O2/c1-2-27-12-14-28(15-13-27)22-21(25-19-10-6-7-11-20(19)26-22)18(16-24)23(29)30-17-8-4-3-5-9-17/h6-7,10-11,17-18H,2-5,8-9,12-15H2,1H3 |
InChI-Schlüssel |
KKTOITAISCXMHG-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4 |
Kanonische SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4 |
Synonyme |
Cyclohexyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine](/img/structure/B1663707.png)
![2-[(1r,3s)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B1663709.png)
![2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide](/img/structure/B1663712.png)



![6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide](/img/structure/B1663718.png)



![4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid](/img/structure/B1663725.png)
![6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1663726.png)
![N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1663727.png)